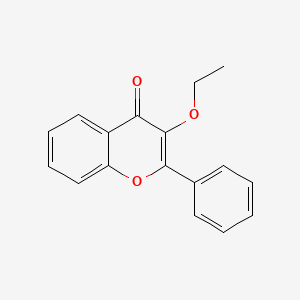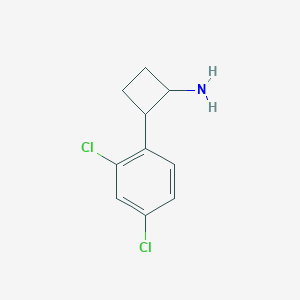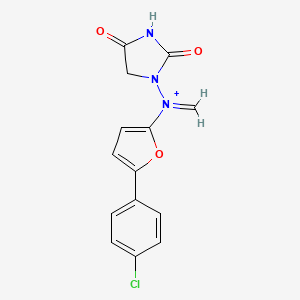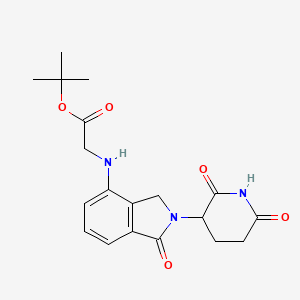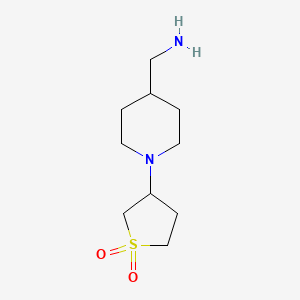
tert-Butyl 4-(2-cyanobenzyl)-3-oxopiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(2-cyanobenzyl)-3-oxopiperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a cyanobenzyl group, and a piperazine ring with a carboxylate ester. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-cyanobenzyl)-3-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-cyanobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-(2-cyanobenzyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the cyanobenzyl group.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
tert-Butyl 4-(2-cyanobenzyl)-3-oxopiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(2-cyanobenzyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(2,4,6-trimethylbenzyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-chlorobenzyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-cyanobenzyl)-3-oxopiperazine-1-carboxylate is unique due to the presence of the cyanobenzyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C17H21N3O3 |
|---|---|
Poids moléculaire |
315.37 g/mol |
Nom IUPAC |
tert-butyl 4-[(2-cyanophenyl)methyl]-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-8-19(15(21)12-20)11-14-7-5-4-6-13(14)10-18/h4-7H,8-9,11-12H2,1-3H3 |
Clé InChI |
UUUAYOCUECJBMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B15280264.png)

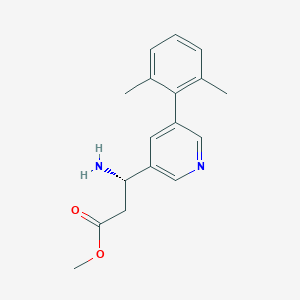
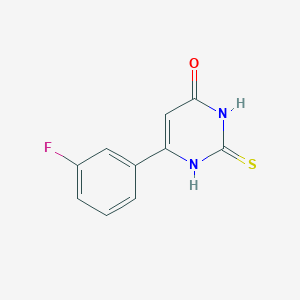
![[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride](/img/structure/B15280299.png)
